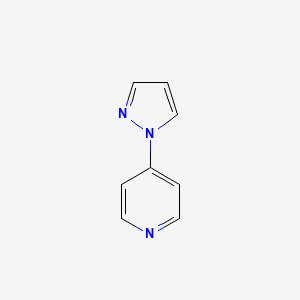

4-(1H-Pyrazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQQFKCDQYLYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309830 | |

| Record name | 4-(1H-Pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25700-13-4 | |

| Record name | 4-(1H-Pyrazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25700-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Functionalization of 4 1h Pyrazol 1 Yl Pyridine

Direct Synthesis Approaches to the 4-(1H-Pyrazol-1-yl)pyridine Core

The construction of the fundamental this compound scaffold can be achieved through several reliable synthetic methods. These approaches primarily involve the formation of the bond between the pyrazole (B372694) nitrogen and the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution of Halogenated Pyridines with Pyrazole

A prevalent and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a halide from a 4-halopyridine with pyrazole. The reactivity of the leaving group in these SNAr reactions generally follows the order F > Cl > Br > I. researchgate.netacs.org

The reaction is often carried out in the presence of a base, which deprotonates the pyrazole, enhancing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent and temperature is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF) or diglyme (B29089) being frequently employed. For instance, the treatment of 4-hydroxy-2,6-dibromopyridine with deprotonated pyrazole in hot diglyme has been used to synthesize a related di-substituted pyridine derivative. mdpi.com Similarly, the reaction of 4-chloropyridine (B1293800) with pyrazole can be optimized to produce the target compound in multi-kilogram quantities, a process that may be followed by further modifications like hydrogenation of the pyridine ring. researchgate.net Lewis acids can also be utilized to activate the pyridine ring towards nucleophilic attack. bath.ac.ukresearchgate.net

Table 1: Conditions for Nucleophilic Aromatic Substitution

| Halogenated Pyridine | Pyrazole Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloropyridine | Pyrazole | K₂CO₃ | DMF | 80-100 | Moderate to High | researchgate.net |

| 4-Fluoropyridine | Pyrazole | NaH | THF | Room Temp to Reflux | High | acs.org |

| 4-Bromo-2,6-difluoropyridine | 4-Aminopyrazole | - | - | - | 60 | mdpi.com |

| 4-Hydroxy-2,6-dibromopyridine | Pyrazole | KH | Diglyme | 180 | Low | mdpi.com |

Advanced Cyclocondensation Pathways for Pyrazolylpyridine Ring Formation

Cyclocondensation reactions offer an alternative and powerful strategy for constructing the pyrazolylpyridine framework, often allowing for the assembly of multiple rings in a single or sequential process. These methods can be particularly useful for creating more complex, substituted derivatives.

One such approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis, which can be adapted for pyridine-containing substrates. beilstein-journals.org For example, 6-hydrazino-4-methyl-2-chloronicotinonitriles have been reacted with 1,3-diketones to form pyrazolyl-substituted pyridines. d-nb.info Another strategy involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles to construct the pyridine ring onto a pre-existing pyrazole. d-nb.info

More intricate cyclocondensation reactions can lead to fused ring systems. For instance, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with 2-hydrazinopyridine (B147025) yields a pyrazole-3-carboxylic acid derivative, which can be further modified. tubitak.gov.tr These pathways highlight the versatility of cyclocondensation in generating a diverse range of pyrazolylpyridine structures.

Regioselective Functionalization of the Pyridine and Pyrazole Moieties

Once the this compound core is synthesized, further derivatization can be achieved by selectively introducing functional groups onto either the pyridine or the pyrazole ring. This functionalization is key to tuning the molecule's properties for specific applications.

Introduction of Substituents at the Pyridine Ring (e.g., carboxylic acid at C-2)

The pyridine ring of this compound can be selectively functionalized at various positions. A notable example is the introduction of a carboxylic acid group at the C-2 position, creating this compound-2-carboxylic acid. a2bchem.comuni.lu This compound is a valuable intermediate in chemical synthesis, allowing for further modifications. a2bchem.com The synthesis of such derivatives can be achieved through various methods, including the oxidation of a corresponding aldehyde or methyl group at the C-2 position. For instance, oxidation of 2-(4-chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde with potassium permanganate (B83412) (KMnO₄) yields the corresponding carboxylic acid.

The introduction of other substituents is also possible. For example, using 2,6-dichloro-4-carboxypyridine as a starting material, the pyrazole moieties can be introduced to create tridentate ligands. researchgate.net This demonstrates that the pyridine ring can be pre-functionalized before the pyrazole ring is attached.

Table 2: Functionalization of the Pyridine Ring

| Starting Material | Reagent(s) | Functional Group Introduced | Position | Reference |

| This compound | Organolithium, then CO₂ | -COOH | C-2 | a2bchem.com |

| 2-Methyl-4-(1H-pyrazol-1-yl)pyridine | KMnO₄ | -COOH | C-2 | - |

| 2,6-Dichloro-4-carboxypyridine | Pyrazole, Base | Pyrazol-1-yl | C-2, C-6 | researchgate.net |

Derivatization of the Pyrazole Ring

The pyrazole ring within the this compound scaffold is also amenable to functionalization. The electronic nature of the pyrazole ring allows for electrophilic substitution reactions, typically at the C-4 position. For instance, halogenation of the pyrazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or sodium hypochlorite. This post-synthetic modification allows for the introduction of halogens which can then serve as handles for further cross-coupling reactions.

The synthesis of pyrazole derivatives with substituents at various positions prior to their attachment to the pyridine ring is also a common strategy. mdpi.comacs.orgscholaris.ca This allows for a wide range of functionalities, such as esters or alkyl groups, to be incorporated into the final molecule. acs.org For example, iron(II) complexes have been formed with 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine. acs.org

Multi-Component Reactions for Diverse Pyrazolylpyridine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. mdpi.comnih.govtaylorfrancis.com This approach is particularly valuable for generating libraries of diverse pyrazolylpyridine derivatives.

A notable example is the Hantzsch pyridine synthesis, which can be adapted to include pyrazole-containing starting materials. For instance, a multicomponent cyclocondensation of ethyl acetoacetate, a 3-aryl-1-phenyl pyrazole-4-carboxaldehyde, and ammonium (B1175870) acetate (B1210297) leads to the formation of 1,4-dihydro-4-pyrazolylpyridines. nih.govnih.govresearchgate.net These can then be oxidized to the corresponding aromatic pyrazolylpyridines. nih.govresearchgate.net Other MCRs, such as those based on the Ugi reaction, also offer versatile routes to complex heterocyclic structures containing the pyrazolylpyridine motif. mdpi.com The use of MCRs significantly streamlines the synthesis of complex molecules and allows for the rapid exploration of chemical space. beilstein-journals.org

Green Chemistry Principles in Pyrazolylpyridine Synthesis

The integration of green chemistry principles into the synthesis of pyrazolylpyridines is a critical area of research, aiming to reduce the environmental impact of chemical processes. sigmaaldrich.com This approach focuses on designing products and processes that minimize the use and generation of hazardous substances. yale.edu Key principles involve waste prevention, maximizing atom economy, utilizing safer solvents and auxiliaries, improving energy efficiency, employing catalytic reagents, and using renewable feedstocks. yale.eduacs.org In the context of this compound and its derivatives, these principles are manifested through innovative synthetic strategies such as solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts.

Several methodologies have been developed that align with these sustainable objectives. These include performing reactions in alternative media like water, under catalyst-free conditions, or with energy-efficient techniques like microwave or ultrasonic irradiation. acs.orgacademie-sciences.fracs.org Such methods not only mitigate environmental harm but often lead to improved reaction efficiency, higher yields, and simplified workup procedures. zenodo.org

Research Findings in Green Synthesis of Pyrazolylpyridines

Modern synthetic approaches for pyrazole-containing compounds increasingly prioritize sustainability. Research has demonstrated the viability of several green techniques that significantly reduce the environmental footprint compared to traditional methods.

Solvent-Free and Alternative Solvent Synthesis: A significant advancement in green chemistry is the reduction or elimination of volatile and hazardous organic solvents. zenodo.org

Solvent-Free Conditions: An environmentally benign, solvent-free synthesis of diethyl-2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates has been successfully developed, showcasing an efficient and clean methodology. growingscience.comgrowingscience.com The cyclization of hydrazines with 1,3-diketones to produce pyrazole derivatives has also been achieved under solvent-free conditions using microwave irradiation, resulting in high yields. zenodo.org

Aqueous Media: Water has been employed as a green solvent for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. academie-sciences.fr One-pot pseudo five-component reactions have been carried out at 70 °C in water, offering an environmentally friendly and simple method. academie-sciences.fr A green iodination process for pyrazoles, a key step in synthesizing intermediates like 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been developed using hydrogen peroxide in water, with water being the only by-product. researchgate.net

Energy-Efficient Synthesis: Minimizing energy consumption is a core principle of green chemistry, with methods designed to be conducted at ambient temperature and pressure whenever possible. yale.eduacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazole and pyrazolopyridine derivatives, offering significant advantages over conventional heating. researchgate.netnih.gov This technique drastically reduces reaction times, often from hours to minutes, while improving product yields. acs.org For instance, the synthesis of various 3-(4-phenyl)-5-phenyl-4,5-dihydropyrazol-1-ylmethanones was achieved using microwave assistance. nih.gov Similarly, a multistep synthesis of 4-(pyrazol-1-yl)carboxanilides was optimized using microwave protocols. afinitica.com

Ultrasonic Irradiation: A green and convenient synthesis of 4,4-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has been achieved at room temperature using ultrasonic irradiation in a water/ethanol mixture, highlighting a method with shorter reaction times and excellent yields. acs.org

Visible Light Promotion: A sustainable strategy using visible light as an energy source has been developed for the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) at room temperature, providing a cost-effective and catalyst-free protocol. acs.org

Catalysis and Atom Economy: The use of catalytic reagents is preferred over stoichiometric ones as they are used in small amounts and can often be recycled and reused. yale.edu

Eco-Friendly Catalysts: Research has explored the use of reusable and environmentally benign catalysts. Nano-SiO2 has been used as a reusable catalyst for one-pot syntheses in water, offering advantages like short reaction times and high yields. researchgate.net Cellulose sulfuric acid, a biopolymeric solid acid catalyst, has been employed for the synthesis of pyrido[2,3-d] growingscience.comgrowingscience.comresearchgate.nettriazolo[4,3-a]pyrimidin-5-ones, demonstrating the potential of renewable materials in catalysis. scielo.br

One-Pot, Multi-Component Reactions: To improve atom economy and reduce waste from intermediate purification steps, one-pot synthesis strategies are highly valued. acs.org The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives has been achieved through a one-pot pseudo five-component reaction, simplifying the process and minimizing waste. academie-sciences.fr

The following table summarizes various green synthetic methodologies applied to the synthesis of pyrazolylpyridine and related pyrazole derivatives.

| Method | Target Compound/Derivative | Catalyst/Reagents | Solvent | Key Advantages | Reference(s) |

| Solvent-Free Synthesis | Diethyl-2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates | Hypervalent iodine (III) reagents | None | Environmentally benign, efficient | growingscience.com |

| Microwave-Assisted Synthesis | 3-(4-phenyl)-5-phenyl-4,5-dihydropyrazol-1-ylmethanones | Isonicotinic acid hydrazide | Ethanol | Reduced reaction time, good yields | nih.gov |

| Microwave-Assisted Synthesis | Pyrazolopyridine derivatives | N/A | N/A | Reduced reaction time, improved yields | nih.gov |

| Microwave-Assisted Synthesis | 4-(Pyrazol-1-yl)carboxanilides | Phosphorus trichloride | Acetonitrile | High yields, rapid reaction (5 min) | afinitica.com |

| Aqueous Synthesis | 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives | Pyridine trifluoroacetate (B77799) or acetic acid | Water | Environmentally friendly, simple procedure | academie-sciences.fr |

| Ultrasonic Irradiation | 4,4-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | None (Catalyst-free) | Water/Ethanol | Shorter reaction time, excellent yields | acs.org |

| Visible Light Promotion | 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | None (Catalyst-free) | N/A | Cost-effective, sustainable energy source | acs.org |

| Eco-Friendly Catalysis | Pyrido[2,3-d] growingscience.comgrowingscience.comresearchgate.nettriazolo[4,3-a]pyrimidin-5-ones | Cellulose sulfuric acid | Dioxane | Use of a reusable, biopolymeric catalyst | scielo.br |

| Green Iodination | 4-Iodopyrazoles | Iodine, Hydrogen peroxide | Water | Only by-product is water | researchgate.net |

Coordination Chemistry of 4 1h Pyrazol 1 Yl Pyridine Based Ligands

Ligand Design Principles and Multifaceted Coordination Motifs

The 4-(1H-Pyrazol-1-yl)pyridine scaffold offers a unique combination of electronic and structural features that make it an excellent candidate for ligand design. It possesses two distinct nitrogen-donor sites: the pyridine (B92270) nitrogen and one of the pyrazole (B372694) nitrogens. This arrangement allows for a variety of coordination modes, including monodentate, bridging, and chelating behaviors, depending on the specific derivative and the metal ion involved.

A key design principle lies in the functionalization of the 2,6-positions of the pyridine ring with pyrazol-1-yl groups, leading to the well-studied 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family. acs.orgmdpi.com These tridentate ligands form stable, six-membered chelate rings with metal ions, creating a pseudo-octahedral coordination environment. acs.orgmdpi.com The versatility of this system is further enhanced by the ease with which substituents can be introduced at the 4-position of the pyridine ring or on the pyrazole rings themselves. acs.orgnih.gov These modifications allow for the fine-tuning of the ligand field strength, steric hindrance, and intermolecular interactions, thereby influencing the magnetic, optical, and electronic properties of the resulting metal complexes. acs.orgnih.govrsc.org

The coordination motifs of this compound-based ligands are diverse. In its simplest form, 4-(1H-pyrazol-3-yl)pyridine can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. iucr.org However, the bpp-type ligands predominantly act as tridentate chelators, wrapping around the metal ion in a meridional fashion. acs.orgmdpi.com The specific geometry and stability of these complexes are also influenced by the nature of the counter-ions and solvent molecules, which can participate in hydrogen bonding and other supramolecular interactions. acs.orgresearchgate.net

Formation and Characterization of Transition Metal Complexes

The rich coordination chemistry of this compound-based ligands has led to the synthesis and characterization of a wide array of transition metal complexes. The choice of the metal ion plays a crucial role in determining the structure, bonding, and ultimately, the functional properties of the resulting assembly.

Iron(II) Complexes: Spin-Crossover Phenomena and Magnetic Response

Iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are renowned for exhibiting spin-crossover (SCO) behavior. acs.org This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light. nih.govnih.gov The moderate ligand field strength exerted by bpp-type ligands on the iron(II) center is a key factor that facilitates this spin transition. nih.gov

The SCO properties are highly sensitive to subtle structural modifications of the ligand and the crystal packing. For instance, functionalizing the 4-position of the pyridine ring or the pyrazole rings can significantly alter the transition temperature (T1/2) and the completeness of the spin transition. acs.orgrsc.org The presence of solvent molecules and the nature of the counter-anion can also have a profound impact on the magnetic behavior through their involvement in hydrogen bonding and other intermolecular interactions. acs.orgresearchgate.net

Table 1: Magnetic Properties of Selected Iron(II) Spin-Crossover Complexes

| Complex | Spin Transition Behavior | T1/2 (K) | Hysteresis (K) | Reference |

|---|---|---|---|---|

| Fe(bpCOOEt2p)22·1.5MeNO2 (1) | Partial thermal spin transition | - | - | acs.org |

| Fe(bpCOOEt2p)22·MeNO2 (2) | Complete thermal spin transition | - | - | acs.org |

| [Fe(L5)2][BF4]2·nMe2CO | Abrupt spin-transition | 273 | 9 | mdpi.com |

| [FeII(ppt-2Fph)2]0·2MeOH | Hysteretic thermally induced SCO | 285 (cooling), 293 (heating) | 8 | rsc.org |

Copper(I) Complexes: Luminescent Properties and Charge Transfer Transitions

Copper(I) complexes featuring this compound-based ligands have garnered significant attention due to their promising luminescent properties. researchgate.netresearcher.life These complexes often exhibit bright emissions in the solid state, with the color ranging from blue to red. acs.org The luminescence typically originates from metal-to-ligand charge transfer (MLCT) or a mixture of MLCT and halide-to-ligand charge transfer (XLCT) excited states. acs.org

The coordination geometry around the copper(I) center, which is often a distorted tetrahedron, plays a crucial role in the photophysical properties. researchgate.net The nature of the ancillary ligands, such as phosphines, and the halide counter-ions can significantly influence the emission wavelength and quantum yield. researchgate.netmdpi.com For instance, the introduction of bulky phosphine (B1218219) ligands can enhance the rigidity of the complex and lead to higher quantum yields. mdpi.com Some copper(I) complexes with these ligands also exhibit thermally activated delayed fluorescence (TADF), a process that can enhance the efficiency of light emission. rsc.org

Table 2: Luminescent Properties of Selected Copper(I) Complexes

| Complex | Emission Color | Excited State Origin | Key Structural Feature | Reference |

|---|---|---|---|---|

| [CuLCl] | Yellow | Not specified | Mononuclear | researchgate.net |

| [CuLBr] | Yellow | Not specified | Mononuclear | researchgate.net |

| [Cu2L2I2] | Bright Yellow | Not specified | Dinuclear with short Cu-Cu distance | researchgate.net |

| {CuX[CuL]3·solvent}n | Bright solid-state phosphorescence | MLCT/XLCT | Trinuclear [CuL]3 building units | acs.org |

Nickel(II) and Cobalt(II) Complexes: Structural Analysis and Electronic Configurations

Nickel(II) and cobalt(II) complexes with this compound-based ligands display a range of coordination geometries and electronic structures. Nickel(II) complexes with tridentate bis(pyrazol-1-yl)pyridine ligands typically adopt a distorted pseudo-octahedral geometry, with the two ligands coordinating in a meridional fashion. nih.goviucr.org The average Ni-N bond distances are consistent with a high-spin d8 electronic configuration. nih.gov

Cobalt(II) complexes with similar ligands also favor a pseudo-octahedral coordination environment. researchgate.net Magnetic susceptibility measurements confirm a high-spin d7 electronic configuration for these complexes. mdpi.com The specific geometry can be influenced by the presence of other coordinating species, such as water molecules or chloride ions, leading to variations in the observed magnetic moments. mdpi.com For example, a five-coordinate [Co(bpp)Cl₂] complex exhibits a distorted trigonal bipyramidal geometry, while the hydrated form, [Co(bpp)(H₂O)₃]Cl₂, is octahedral. mdpi.com

Ruthenium(II) and Palladium(II) Complexes: Redox Behavior and Ligand Reactivity

Ruthenium(II) and palladium(II) complexes incorporating this compound-based ligands exhibit interesting redox and reactivity patterns. Ruthenium(II) complexes with bpp ligands can be synthesized with various ancillary ligands, such as DMSO or phosphines. mdpi.comresearchgate.net Cyclic voltammetry studies of these complexes reveal quasi-reversible redox processes attributed to the Ru(III)/Ru(II) and Ru(IV)/Ru(III) couples, highlighting their potential in redox-active applications. mdpi.com

Palladium(II) complexes with bpp-type ligands typically adopt a square-planar geometry with the ligand coordinating in a tridentate manner. mdpi.com The reactivity of these complexes has been explored in the context of ligand substitution reactions. mku.ac.ke The electronic properties of the ligand, influenced by substituents, can affect the rate of these reactions. mku.ac.ke Furthermore, palladium(II) complexes with related pyrazole-containing ligands have been investigated for their catalytic activity. acs.org

Zinc(II) Complexes: Supramolecular Assembly and Hydrogen Bonding Interactions

Zinc(II) complexes with this compound ligands are particularly interesting for their ability to form extended supramolecular architectures through hydrogen bonding and other non-covalent interactions. In the solid state, these complexes can self-assemble into one-, two-, or three-dimensional networks. iucr.orgnih.gov

For instance, in the complex [ZnCl₂(C₈H₇N₃)₂], the zinc(II) ion is tetrahedrally coordinated by two chloride anions and two 4-(1H-pyrazol-3-yl)pyridine ligands. iucr.orgnih.gov The crystal structure is stabilized by intermolecular N-H···N and N-H···Cl hydrogen bonds, which link the individual complex units into a three-dimensional supramolecular network. iucr.orgnih.gov In another example, [Zn(CH₃CO₂)₂(C₈H₇N₃)]n, bridging acetate (B1210297) ligands link the zinc atoms into a one-dimensional chain, and these chains are further connected by N-H···O hydrogen bonds and π-π stacking interactions. nih.gov These examples underscore the importance of hydrogen bonding in directing the self-assembly of zinc(II) complexes with pyrazole-containing pyridine ligands.

Stereochemical and Electronic Influence of Ligand Architecture on Metal Coordination

The architecture of ligands based on this compound exerts a profound influence on the stereochemistry and electronic properties of the resulting metal complexes. The tridentate N-donor framework provided by these ligands is suitable for a broad spectrum of metal ions, leading to complexes with diverse coordination geometries. mdpi.com

Substituents at the 4-position of the pyridine ring play a crucial role in modulating the electronic environment of the metal center. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the ligand field strength, which in turn affects the spin state of the metal ion, particularly in iron(II) complexes known for their spin-crossover (SCO) behavior. mdpi.commdpi.com The SCO phenomenon, a transition between a low-spin (LS) and a high-spin (HS) state, is highly sensitive to subtle changes in the ligand's electronic and steric properties. mdpi.comacs.org

The geometry of the metal's coordination sphere is also significantly impacted by the ligand's structure. In six-coordinate complexes of the type [M(L)₂]²⁺, where L is a bidentate pyrazolyl-pyridine ligand, the bite angle of the ligand can lead to distortions from ideal octahedral geometry. rsc.org For example, in some iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine, a Jahn-Teller distortion of the high-spin d⁶ configuration can lead to a twisted, C₂-symmetric coordination geometry instead of the expected D₂d symmetry. mdpi.comrsc.org This distortion is quantifiable by parameters such as the trans-N{pyridyl}–Fe–N{pyridyl} angle (φ) and the dihedral angle (θ) between the two ligand planes. mdpi.commdpi.comacs.org

The nature of substituents on the pyrazole rings can also influence the coordination environment. For example, functionalizing the 4-position of the pyrazole rings in 2,6-di(pyrazol-1-yl)pyridine derivatives with carboxylic acid or ester groups has been explored. acs.org These modifications can lead to changes in intermolecular interactions and crystal packing, which in turn affect the SCO properties of the iron(II) complexes. acs.org The flexibility of these substituents can allow for significant structural reorganization during the spin transition. acs.org

Furthermore, the introduction of bulky groups can lead to the formation of unique supramolecular structures, such as tetrahedral cages. nih.gov In one instance, a ligand with benzyl (B1604629) groups on the 4-position of the pyridyl ring self-assembled with cobalt(II) to form a [Co₄L₆] tetrahedral cage. nih.gov

The table below summarizes key structural parameters for a selection of iron(II) complexes with substituted 2,6-di(pyrazol-1-yl)pyridine ligands, illustrating the influence of the ligand architecture on the coordination geometry.

| Complex | Spin State | trans-N{pyridyl}–Fe–N{pyridyl} Angle (φ) (°) | Reference |

| [Fe(L³)₂][BF₄]₂·2MeNO₂ (β-polymorph) | High-Spin | - | mdpi.com |

| [Fe(L)₂]X₂ (L = 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine) | High-Spin | 165.55(15) - 169.06(7) | mdpi.com |

| [Fe(L¹H)₂][PF₆]₂ (L¹H = 2,6-di(pyrazol-1-yl)pyridine) | High-Spin | - | rsc.org |

| [Fe(L)₂][BF₄]₂ (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | Low-Spin | - | acs.org |

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure of Complexes

Theoretical calculations, particularly Density Functional Theory (DFT), have provided significant insights into the metal-ligand bonding and electronic structure of complexes containing this compound-based ligands. These computational studies complement experimental findings and help to rationalize observed properties, such as spin-state preferences and electronic transitions. rsc.orgacs.org

DFT calculations have been instrumental in understanding the unusual stereochemical distortions observed in some iron(II) complexes. For example, the C₂-symmetric coordination geometry found in solid [Fe(L¹H)₂][PF₆]₂ (where L¹H = 2,6-di(pyrazol-1-yl)pyridine) was rationalized by DFT calculations as a Jahn-Teller distortion of the ⁵E ground state of the high-spin Fe(II) ion. rsc.org This distortion is favored by the restricted bite angle of the ligand. rsc.org

The electronic structure of these complexes is key to their functionality. In complexes designed for molecular electronics, the nature of the frontier orbitals determines their charge transport properties. acs.org For instance, in a supramolecular iron(II) complex with a bithiophene-ethynyl substituted 2,6-di(pyrazol-1-yl)pyridine ligand, DFT studies revealed that the low-energy spin-up states in the high-spin (S=2) configuration are conjugated across the molecule, which is crucial for electron transmission through a molecular junction. acs.org In contrast, the spin-down states were found to be localized on the iron atom. acs.org

Theoretical studies have also been employed to understand the tuning of emission properties in copper(I) complexes with pyrazolyl-pyrimidine ligands. researcher.liferesearchgate.net By analyzing the electronic transitions, researchers can rationalize the observed photoluminescence and design new materials with desired optical properties. researchgate.net

The table below presents a summary of theoretical findings for selected complexes, highlighting the insights gained into their electronic structure and bonding.

| Complex System | Theoretical Method | Key Findings | Reference |

| [Fe(L¹H)₂]²⁺ (L¹H = 2,6-di(pyrazol-1-yl)pyridine) | DFT | Rationalized the C₂-symmetric distortion as a Jahn-Teller effect in the high-spin state. | rsc.org |

| Iron(II) complex with 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | DFT | Revealed stretching-induced spin-state switching in a molecular junction and analyzed the nature of frontier orbitals for charge transport. | nih.gov |

| Copper(I) complexes with 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine | - | Theoretical insights into the tuning of emission properties. | researcher.liferesearchgate.net |

Supramolecular Chemistry and Engineered Self Assembly of Pyrazolylpyridine Systems

Elucidation of Non-Covalent Interactions in Crystal Packing

Hydrogen Bonding Networks (N-H···N, C-H···N)

Hydrogen bonds are among the most influential forces in the crystal engineering of pyrazolylpyridine systems. The presence of both hydrogen bond donors (N-H in the pyrazole (B372694) ring) and acceptors (the nitrogen atoms of both the pyrazole and pyridine (B92270) rings) facilitates the formation of robust and predictable hydrogen-bonding networks.

In the crystal structure of a co-crystal formed between 4-(1H-pyrazol-3-yl)pyridine and terephthalic acid, O-H···N hydrogen bonds link the constituent molecules into a linear three-molecule unit. nih.gov These units are further assembled into a three-dimensional network through additional O-H···O and N-H···O hydrogen bonds. nih.gov The N-H group of the pyrazole ring acts as a hydrogen bond donor to a water molecule, which in turn interacts with the carboxylic acid. nih.gov

Weak C-H···N hydrogen bonds also play a crucial role in stabilizing the crystal packing. In the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C-H···N hydrogen bonds link the molecules into layers. researchgate.net Similarly, in 2-[1-(9-anthrylmethyl)-1H-pyrazol-3-yl]pyridine, weak intermolecular C-H···N hydrogen bonds are observed. nih.gov The crystal packing of 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile is characterized by N-H···N hydrogen bonds, which result in a two-dimensional network. nih.gov

| Interaction Type | Donor | Acceptor | Compound/System | Reference |

| O-H···N | Carboxylic Acid | Pyridine N | 4-(1H-Pyrazol-3-yl)pyridine-terephthalic acid co-crystal | nih.gov |

| N-H···O | Pyrazole N-H | Water | 4-(1H-Pyrazol-3-yl)pyridine-terephthalic acid co-crystal | nih.gov |

| C-H···N | Pyrazole/Pyridine C-H | Pyrazole/Pyridine N | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | researchgate.net |

| N-H···N | Amine N-H | Pyridine N | 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | nih.gov |

π-π Stacking and Aromatic Interactions

In copper(I) complexes featuring a pyrazolylpyrimidine ligand, extended π-systems lead to paired π-π stacking intramolecular interactions between the pyrimidine (B1678525) and phenyl rings. researchgate.net The pyridine and pyrazole rings are known to contribute to π-π stacking interactions and hydrogen bonding capabilities. vulcanchem.com In some iron(II) complexes, the formation of 1D cationic chains through hydrogen bonding can facilitate spin crossover transitions without relying on intermolecular π-π-stacking interactions, which are prominent in other systems with a "terpyridine embrace" structural motif. rsc.org

The dihedral angle between the pyridine and pyrazole rings is an important parameter influencing the extent of π-π interactions. In 4-(1H-pyrazol-3-yl)pyridine, the pyridine and pyrazole rings are nearly coplanar, with a dihedral angle of 4.69 (9)°. nih.gov This planarity promotes effective π-π stacking. In contrast, in 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles of 87.77 (8) and 85.73 (7)°, which precludes significant intramolecular π-π stacking. researchgate.net

| Compound/System | Dihedral Angle (°) | Type of π-π Interaction | Reference |

| 4-(1H-Pyrazol-3-yl)pyridine | 4.69 (9) | Intermolecular | nih.gov |

| Copper(I) complexes with pyrazolylpyrimidine ligand | Varies | Intramolecular | researchgate.net |

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | 87.77 (8) & 85.73 (7) | Minimal | researchgate.net |

Halogen Bonding and Other Weak Intermolecular Forces

Beyond hydrogen bonding and π-π stacking, other weak intermolecular forces such as halogen bonding can be strategically employed in the crystal engineering of pyrazolylpyridine derivatives. Pyridine is a well-established and effective halogen-bond acceptor. oup.comsemanticscholar.org

In co-crystals of 4-(1H-pyrazol-3-yl)pyridine with diiodotetrafluorobenzene, the pyridine nitrogen atom is expected to act as the primary halogen bond acceptor site. oup.comsemanticscholar.org The introduction of halogen atoms, such as in 2-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine, can lead to Br···N halogen bonding interactions between adjacent molecules. The bromine atom enhances the compound's ability to form halogen bonds, which can improve its binding affinity to biological targets. In some ruthenium(II) complexes, non-conventional hydrogen bonds between fluorine atoms of the counter-ion and hydrogen atoms of the p-cymene (B1678584) ligand, as well as interactions between the halide ligand and hydrogen atoms of neighboring cations, contribute to the crystal packing. mdpi.com

Construction of Low-Dimensional and Three-Dimensional Supramolecular Architectures

The directional nature of non-covalent interactions in 4-(1H-pyrazol-1-yl)pyridine systems allows for the rational design and construction of supramolecular architectures with varying dimensionalities, from one-dimensional (1D) chains and two-dimensional (2D) layers to complex three-dimensional (3D) networks.

The reaction of zinc(II) acetate (B1210297) with 3,5-di(4-pyridyl)-1H-pyrazole in different solvents leads to products with distinct architectures, including double-stranded zig-zag chains. researchgate.net In a co-crystal of 4-(1H-pyrazol-3-yl)pyridine with terephthalic acid, hydrogen bonds assemble the components into a 3D network. nih.gov The coordination of 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine to an Fe(II) ion, coupled with weak C-H···π and C-H···N/C interactions, results in the formation of chains that link into layers, which then stack into a 3D network. iucr.org

Fabrication of Self-Assembled Monolayers (SAMs)

The ability of this compound derivatives to form ordered structures extends to surfaces, where they can be used to fabricate self-assembled monolayers (SAMs). SAMs are highly organized molecular assemblies formed spontaneously on a solid surface, and they offer a powerful platform for tailoring surface properties and creating functional interfaces.

Derivatives of 2,6-bis(pyrazol-1-yl)pyridine (bpp) functionalized with anchoring groups have been explored for the formation of SAMs. For instance, 4-(2,6-di(1H-pyrazol-1-yl)pyridine-4-yl)benzoic acid has been shown to form highly ordered SAMs on ultrathin silver deposits, with the carboxylate group anchoring the molecule to the surface. mdpi.com Similarly, a bis(pyrazol-1-yl)pyridine-substituted thiol (bpp-SH) has been used to form SAMs on Au(111) surfaces. acs.orgnih.gov These studies demonstrate that the bpp moiety can be incorporated into molecules designed for surface functionalization, paving the way for the layer-by-layer construction of functional architectures. mdpi.com

| Molecule | Substrate | Anchoring Group | Resulting Structure | Reference |

| 4-(2,6-di(1H-pyrazol-1-yl)pyridine-4-yl)benzoic acid | Silver | Carboxylate | Highly ordered monolayer | mdpi.com |

| Bis(pyrazol-1-yl)pyridine-substituted thiol (bpp-SH) | Au(111) | Thiol | Ordered monolayer | acs.orgnih.gov |

Catalytic Applications of 4 1h Pyrazol 1 Yl Pyridine Derived Catalysts

Homogeneous Catalysis Facilitated by Metal-Pyrazolylpyridine Complexes

Metal complexes incorporating 4-(1H-pyrazol-1-yl)pyridine-based ligands are effective homogeneous catalysts for several key organic reactions. The electronic and steric properties of the ligand can be fine-tuned to modulate the activity and selectivity of the metal center.

Transfer Hydrogenation Reactions of Organic Substrates

Ruthenium(II) complexes featuring pyrazolyl-pyridyl-pyrazole ligands have shown exceptionally high catalytic activity in the transfer hydrogenation of ketones to alcohols. researchgate.netacs.org These reactions typically utilize isopropyl alcohol as the hydrogen source and are conducted under reflux conditions. One study reported that a novel chiral terpyridine ruthenium(II) complex achieved a turnover frequency (TOF) of up to 720,000 h⁻¹ in the transfer hydrogenation of ketones. researchgate.net The presence of a β-NH group on the pyrazole (B372694) arm of the ligand was found to significantly accelerate the reaction rate. acs.org The high catalytic activity is attributed to the unsymmetrical and hemilabile nature of the ligand, along with the convertible NH group. acs.org

Iron(II) and nickel(II) complexes with bidentate (2-pyrazol-1-ylmethyl)pyridine and tridentate 2-6-bis-(pyrazol-1-ylmethyl)pyridine ligands have also been investigated as catalysts for the transfer hydrogenation of acetophenone, exhibiting moderate activities. ukzn.ac.za Generally, the iron(II) complexes were found to be more active than their nickel(II) counterparts. ukzn.ac.za The catalytic cycle for transfer hydrogenation in these ruthenium systems typically involves the formation of a ruthenium hydride species as the active catalyst. This is generated through β-elimination from a donor alcohol like isopropanol.

Table 1: Performance of this compound-Derived Catalysts in Transfer Hydrogenation of Ketones

| Catalyst System | Substrate | TOF (h⁻¹) | Conversion (%) | Reference |

| Ruthenium(II) pyrazolyl–pyridyl–pyrazole complex | Ketones | Up to 720,000 | - | researchgate.net |

| Ruthenium(II) 2-(benzimidazol-2-yl)-6-(benzotriazol-1-yl)pyridine complex | Ketones | Up to 176,400 | - | researchgate.net |

| Ruthenium(II) 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine complex | Ketones | 356,400 | Up to 99 | researchgate.net |

| Iron(II) and Nickel(II) (pyrazolylmethyl)pyridine complexes | Acetophenone | Moderate | - | ukzn.ac.za |

Olefin Epoxidation

Molybdenum(VI) complexes containing pyrazolylpyridine ligands have been explored as catalysts for the epoxidation of olefins. In one instance, a molybdenum oxide/pyrazolylpyridine composite material, [Mo₂O₆(HpypzA)], was synthesized and found to be a stable heterogeneous catalyst for liquid-phase olefin epoxidation. acs.orgresearchgate.net While this particular example leans towards heterogeneous catalysis, the fundamental catalytic activity originates from the molybdenum-pyrazolylpyridine interaction. The development of such catalysts is inspired by the ability of Mo(VI) compounds to react with peroxides to form reactive peroxo intermediates, which are crucial for oxidation processes. researchgate.net

Computational studies on organo-oxomolybdenum compounds suggest that the epoxidation mechanism can be initiated by the coordination of an oxidant like tert-butyl hydroperoxide (TBHP) to the molybdenum center. mdpi.com This is followed by the protonation of an oxo ligand, leading to an active oxidizing species with a tert-butyl peroxo ligand. mdpi.com The subsequent nucleophilic attack of the olefin on a peroxo oxygen atom yields the epoxide. mdpi.com

Heterogeneous Catalysis Using Pyrazolylpyridine-Based Composites

The immobilization of this compound-based catalysts onto solid supports offers advantages such as catalyst recyclability and ease of separation from the reaction mixture.

A notable example is the molybdenum oxide/pyrazolylpyridine composite, [Mo₂O₆(HpypzA)], derived from the reaction of [MoO₂Cl₂(pypzEA)] with water. acs.orgresearchgate.net This material forms a one-dimensional composite polymer, ∞¹[Mo₂O₆(HpypzA)], and acts as a stable heterogeneous catalyst for the epoxidation of olefins in the liquid phase. acs.orgresearchgate.net The structure of this composite was determined through single-crystal and powder X-ray diffraction, FT-IR, and solid-state NMR spectroscopy. acs.orgresearchgate.net The synthesis of pyrazoles and pyridines has also been achieved using graphene oxide-TiO₂ composites as a highly efficient and recyclable heterogeneous catalyst in an aqueous medium at room temperature. rsc.org

Design Principles for Enhanced Catalytic Activity and Selectivity

The design of highly active and selective catalysts is a primary goal in catalysis research. ugent.be For catalysts derived from this compound, several design principles can be applied to enhance their performance.

The electronic properties of the ligand play a crucial role. Introducing electron-donating or electron-withdrawing substituents on the pyridine (B92270) or pyrazole rings can modulate the electron density at the metal center, thereby influencing its catalytic activity. frontiersin.org For instance, in some manganese-catalyzed epoxidation reactions, introducing electron-donating methoxy (B1213986) substituents on the pyridine rings of a PYBP ligand was found to stabilize high-oxidation-state metallic intermediates in the catalytic cycle. mdpi.com

The steric environment around the metal center is another critical factor. The bulkiness of the substituents on the ligand can influence substrate access to the active site and control the selectivity of the reaction.

The nature of the metal itself and its oxidation state are fundamental to the catalytic activity. The choice of metal is often dictated by the specific reaction being catalyzed. For example, ruthenium is highly effective for transfer hydrogenation, while molybdenum is often used for epoxidation. ukzn.ac.zaresearchgate.net

Theoretical and Computational Studies of 4 1h Pyrazol 1 Yl Pyridine and Its Complexes

Quantum Chemical Calculations for Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the behavior of 4-(1H-pyrazol-1-yl)pyridine at a molecular level. These calculations can predict molecular geometries, analyze electron distribution, and describe excited state properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound and its derivatives, DFT calculations, often using functionals like B3LYP, are performed to determine the most stable conformations. clockss.orgnih.govresearchgate.net

Conformational analysis of pyrazole-containing compounds has been a subject of theoretical studies to understand their intramolecular dynamics. dntb.gov.ua In complexes, the conformation of substituents on the pyridine (B92270) or pyrazole (B372694) rings can significantly influence the properties of the entire complex. rsc.org For instance, in iron(II) complexes of substituted 2,6-di(pyrazol-1-yl)pyridine, DFT calculations have shown that the orientation of alkylsulfurane substituents can affect the spin state of the metal center. rsc.org The planarity of the ligand framework is a key factor, and different conformations can be explored by rotating specific groups to identify the most stable structure. nih.gov

Table 1: Examples of DFT Applications in the Study of Pyrazolylpyridine Systems

| System Studied | Computational Method | Key Findings |

| Iron(II)/di(pyrazol-1-yl)pyridine complex | DFT | The conformation of alkylsulfanyl groups influences the spin-crossover equilibrium. rsc.org |

| 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}- pyridine | DFT/B3LYP/6-311++G** | Characterized the electronic structure and optimized the geometry of E/Z isomers. clockss.org |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | DFT/6-31G* | Investigated four different conformations to find the most stable geometry. nih.gov |

| Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate esters | DFT | Studied the effect of alkyl chain conformations on the properties of the complexes. |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for an electron to be excited to a higher energy level. nih.gov In the context of pyrazole derivatives, a smaller energy gap can indicate higher potential biological activity due to increased reactivity. nih.gov The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in some pyrazole derivatives, the HOMO is localized on one part of the molecule, while the LUMO is on another, indicating the direction of intramolecular charge transfer upon excitation. researchgate.net

Various chemical descriptors, such as chemical hardness (η) and softness (σ), can be calculated from HOMO and LUMO energies to further quantify the reactivity of a molecule. nih.gov

Table 2: Frontier Molecular Orbital Data for Selected Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Compound 2 (a pyrazole derivative) | -6.260 | -0.552 | 5.707 | nih.gov |

| Compound 4 (a pyrazole derivative) | -5.523 | -0.016 | 5.507 | nih.gov |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the properties of electronically excited states. rsc.org It is widely used to predict and interpret the absorption and emission spectra of molecules. rsc.orgacs.org By calculating the transition energies and oscillator strengths, TD-DFT can help assign the electronic transitions observed in experimental spectra.

For functionalized 2,6-bis(pyrazol-1-yl)pyridine ligands and their complexes, TD-DFT calculations have been instrumental in understanding their photophysical properties. acs.org These calculations can corroborate experimental findings on the nature of electronic transitions, such as intramolecular charge transfer (ICT). acs.org The large solvent dependence of emission spectra in some of these compounds, for example, can be explained by the stabilization of a polar excited state, a phenomenon that TD-DFT can model. acs.org In coordination polymers involving pyrazolylpyridine ligands, TD-DFT has been used to assign the character of observed emissions, such as those arising from metal-to-ligand charge transfer (MLCT) or halide-to-ligand charge transfer (XLCT).

Mechanistic Investigations of Organic Reactions and Ligand Transformations

Theoretical calculations are also employed to elucidate the mechanisms of organic reactions involving pyrazole derivatives. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) has been studied theoretically to understand the formation of different products. nih.gov These studies can explain why a particular reaction pathway is favored over another, often by comparing the activation energies of competing pathways. Such investigations are crucial for optimizing reaction conditions and designing new synthetic routes. nih.gov

Advanced Intermolecular Interaction Analysis: Energy Frameworks and Hirshfeld Surfaces

To understand the packing of molecules in a crystal and the nature of intermolecular interactions, advanced analysis techniques such as energy frameworks and Hirshfeld surfaces are utilized. These methods provide a visual and quantitative assessment of the forces holding the crystal lattice together.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Selected Pyrazolylpyridine Complexes

| Complex | H···H (%) | C···H/H···C (%) | N···H/H···N (%) | Other significant contacts (%) | Reference |

| [Ni(C16H10ClN6)2]·2CH3OH | 32.8 | 27.5 | 15.1 | Cl···H/H···Cl: 14.0 | nih.gov |

| [FeII(C18H15N6)2]·2MeOH | 48.5 | 28.9 | 16.2 | C···C: 2.4 | nih.goviucr.org |

| [FeII(C17H12BrN6O)2]·2MeOH | 34.2 | 25.2 | 12.2 | H···Br/Br···H: 13.2, H···O/O···H: 4.0 | iucr.org |

These advanced analytical tools provide deep insights into the supramolecular architecture of this compound and its complexes, which is crucial for understanding their solid-state properties and for the rational design of new materials.

Advanced Spectroscopic and Crystallographic Characterization of 4 1h Pyrazol 1 Yl Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(1H-pyrazol-1-yl)pyridine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for both the pyridine (B92270) and pyrazole (B372694) rings. rsc.org The protons on the pyridine ring typically appear as multiplets in the downfield region, while the pyrazole protons are also observed as distinct multiplets. rsc.org Similarly, the ¹³C NMR spectrum provides key information about the carbon framework, with signals corresponding to each unique carbon atom in the molecule. rsc.org The chemical shifts are influenced by the electronic environment of each nucleus, providing a detailed map of the molecule's structure. rsc.orgresearchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃. rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2, C6 | 8.52-8.61 (m) | 151.1 |

| Pyridine C3, C5 | 7.54-7.56 (m) | 112.4 |

| Pyridine C4 | - | 145.8 |

| Pyrazole C3 | 7.95-7.96 (m) | 142.4 |

| Pyrazole C4 | 6.43-6.45 (m) | 109.0 |

| Pyrazole C5 | 7.66-7.72 (m) | 126.5 |

| m = multiplet |

Proton (1H) and Carbon-13 (13C) NMR for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and study the fragmentation patterns of this compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the compound's molecular weight. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org

Table 2: Mass Spectrometry Data for this compound. rsc.org

| Technique | Parameter | Value |

| EI-MS | Molecular Ion (M⁺) m/z | 145.2 |

| Relative Intensity of M⁺ | 34.14% | |

| Major Fragment Ions (m/z) | 118.1, 78.2, 51.2 | |

| HRMS | Calculated m/z for C₈H₇N₃ [M]⁺ | 145.06345 |

| Found m/z | 145.06351 |

Vibrational Spectroscopy: Infrared (IR) Absorption and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of the molecule. acs.org These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. acs.org The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as C-H, C=C, and C-N bonds. researchgate.net Raman spectroscopy, which relies on the inelastic scattering of light, provides additional information about the molecular vibrations, particularly for non-polar bonds. mdpi.com The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational framework. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum shows absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals. These transitions are typically π → π* and n → π* in nature, arising from the aromatic pyridine and pyrazole rings. The position and intensity of these absorption bands provide insights into the electronic structure and conjugation within the molecule. researchgate.net

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction analysis of this compound and its derivatives provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com This information is crucial for understanding the packing of molecules in the crystal lattice and how this influences the material's bulk properties. acs.org Powder X-ray diffraction (PXRD) is often used to assess the crystallinity and phase purity of bulk samples. mdpi.com

Materials Science Applications of Pyrazolylpyridine Scaffolds

Development of Spin-Crossover Materials and Molecular Switches

Iron(II) complexes incorporating pyrazolylpyridine ligands are a cornerstone in the field of spin-crossover (SCO) research. mdpi.comnih.gov These materials can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, light, or an electrical field. nih.gov The bpp ligand family is particularly noteworthy for its ability to create iron(II) complexes that exhibit SCO near room temperature. mdpi.comacs.org

The tunability of the SCO properties is a key advantage of these compounds. Modifications at the 4-position of the pyridine (B92270) ring can significantly influence the transition temperature and cooperativity of the spin transition. mdpi.com For instance, the introduction of a hydroxyl group at the 4-position of 2,6-di(pyrazol-1-yl)pyridine results in iron(II) complexes that can be either fully high-spin or exist in a mixed high:low spin state, depending on the counter-anion and solvent molecules present in the crystal lattice. mdpi.com

Researchers have also designed supramolecular iron(II) complexes with functional ligands like 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine. nih.govacs.orgresearchgate.net These complexes are designed with anchoring groups suitable for integration into single-molecule junctions, a crucial step towards the fabrication of molecular-level switching and memory elements. nih.govacs.orgresearchgate.net Density functional theory (DFT) studies on such a complex have shown that mechanical stretching can induce spin-state switching, highlighting their potential for use in molecular-scale devices. nih.govacs.orgresearchgate.net

Furthermore, the interplay between SCO and other physical properties has been explored. For example, thin films of Fe(bpp)22 exhibit an abrupt spin transition that is accompanied by a change in electrical resistance. mdpi.com This coupling of magnetic and electronic properties is a significant area of interest for developing multifunctional materials.

Functional Luminescent Materials with Tunable Emission Properties

The pyrazolylpyridine framework is also integral to the development of functional luminescent materials. The emission properties of coordination polymers and complexes can be tuned by modifying the ligand structure. rsc.orgbohrium.com For example, fluorine-free cationic iridium complexes with ancillary ligands like 4-butoxy-2-(1H-pyrazol-1-yl)pyridine and 4-dimethylamino-2-(1H-pyrazol-1-yl)pyridine have been synthesized, exhibiting highly efficient blue-green and sky-blue emission. rsc.org The substituents on the pyrazolylpyridine ligand play a crucial role in suppressing non-radiative decay pathways and promoting radiative decays, leading to high luminescence efficiencies. rsc.org

Copper(I) complexes with pyrimidine-based ligands containing a pyrazolyl moiety have also been shown to exhibit interesting luminescent properties. rsc.orgnih.gov While the free ligands show blue emission, this is often quenched upon coordination to copper ions. rsc.orgnih.gov However, other copper(I) complexes with a 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine ligand display bright orange-red and yellow emissions with high photoluminescent quantum yields. researchgate.net

The combination of different ligands within a coordination polymer can also lead to tunable emission. For instance, a zinc(II) coordination polymer constructed from 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole and isophthalic acid exhibits luminescence. tandfonline.com By incorporating different lanthanide ions into a zinc-based coordination polymer, it is possible to generate white-light emission through the combination of blue ligand-based emission and red/green emission from the lanthanide ions. rsc.org

Photonic Devices and Optoelectronic Applications

The unique optical and electronic properties of pyrazolylpyridine-based materials make them promising candidates for photonic and optoelectronic applications. mdpi.comresearchgate.net The ability to form smooth thin films and the coupling between spin-state and electrical resistance in some iron(II) complexes are advantageous for the development of novel devices. mdpi.com

For instance, a hybrid directional coupler, a component for neural networking systems, has been fabricated using a blue-emissive bpp derivative. researchgate.net Furthermore, bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) have been constructed using 3-(1H-pyrazol-1-yl)pyridine as an electron-transporting unit. acs.org By altering the linkage between the pyrazolylpyridine and a carbazole (B46965) unit, the optoelectronic parameters can be tuned, leading to high-efficiency blue, green, and white PhOLEDs. acs.org

Iridium complexes containing pyrazolylpyridine ligands have also been utilized in the fabrication of highly efficient organic light-emitting diodes (OLEDs). These complexes can be designed to have tunable emission colors across the visible spectrum, from blue-green to deep-red and near-infrared, by modifying the ligands. rsc.orgbohrium.combohrium.com

Redox-Active Materials for Energy Storage Systems

The redox properties of pyrazolylpyridine-based complexes suggest their potential application in energy storage systems. Modifications to the ligand framework can tune the redox potentials of the resulting metal complexes in a predictable manner. mdpi.com This is particularly relevant for the development of materials for redox flow batteries (RFBs). mdpi.comresearchgate.net

Cobalt complexes with pyrazolyl-pyridine ligands have been synthesized and used as p-type dopants for the hole-transport material in perovskite solar cells. nanoge.org These complexes possess suitable redox potentials to enhance the conductivity of the hole-transport layer, leading to improved solar cell performance. nanoge.org This demonstrates the potential of pyrazolylpyridine-based materials in modulating the electronic properties of materials for energy applications.

Design of Components for Molecular Spintronics

Molecular spintronics is a field that aims to utilize the spin of electrons in addition to their charge for information processing. Spin-crossover complexes based on pyrazolylpyridine ligands are highly relevant to this field. rsc.org The ability to switch the spin state of a molecule with an external stimulus forms the basis for potential data storage and processing elements. researchgate.net

Iron(II) complexes of 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine have been studied as a basis for a molecular spintronic device. aip.org Theoretical studies of a nano-junction based on this molecule predict large magnetoresistance, efficient conductance-switching, and spin-filter activity. aip.org The spin-crossover process in this system can dramatically change the thermocurrent, suggesting applications in spin-dependent current generation. aip.org

Furthermore, the design of supramolecular SCO complexes with anchoring groups for metallic electrodes is a key strategy for studying spin-state switching at the single-molecule level, a fundamental step towards realizing molecular spintronics. nih.gov

Utilization as Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyrazolylpyridine derivatives are versatile linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com These materials are crystalline structures with potential applications in gas storage, separation, and catalysis. The pyrazole-carboxylate ligands, in particular, are of interest as they offer an additional NH-function that can act as an interaction site, compared to more common pyridine-carboxylate linkers. mdpi.com

A variety of coordination polymers have been synthesized using pyrazolylpyridine-based ligands with different transition metals, resulting in 1D, 2D, and 3D structures. mdpi.com For example, a zinc(II) coordination polymer with a 2D layer structure has been created using 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole. tandfonline.com

Biological Interactions and Mechanistic Investigations of Pyrazolylpyridine Derivatives

Ligand-Biomolecule Interaction Mechanisms

The biological activity of pyrazolylpyridine derivatives is intrinsically linked to their ability to bind to and modulate the function of key biomolecules such as nucleic acids and proteins.

While direct studies on the DNA binding of the parent compound 4-(1H-Pyrazol-1-yl)pyridine are not extensively documented, research on its more complex derivatives, particularly metal complexes, provides significant insights into potential interaction modes. Metal complexes incorporating bis(pyrazolyl)pyridine ligands have been shown to interact with calf thymus DNA (CT-DNA). For instance, certain rhodium(III) complexes with camphor-derived bis(pyrazolylpyridine) ligands demonstrate an affinity for CT-DNA. nih.gov Molecular docking studies further suggest that these complexes likely bind to the minor groove of the DNA helix, with some possessing the potential for intercalation between the base pairs. nih.gov

Similarly, ruthenium(II)-p-cymene complexes containing pyrazole-based ligands, including 2-(1H-pyrazol-3-yl)pyridine, have been investigated for their DNA binding capabilities. nih.gov Spectroscopic and viscosity measurements indicated that these complexes interact with CT-DNA. Molecular docking simulations of one such complex revealed a strong binding affinity, highlighted by the formation of a crucial hydrogen bond with the N7 position of guanine (B1146940). nih.gov Studies on other pyrazole-containing heterocyclic systems, such as osmium(IV) complexes with 4,5-dihydro-1H-pyrazol-1-yl moieties and novel fluorinated pyrano[2,3-c]pyrazoles, also confirm an intercalative mode of DNA binding. researchgate.netbohrium.com

| Compound/Complex Class | Biomolecule | Interaction Mode | Key Findings | Reference(s) |

| Rhodium(III) bis(pyrazolylpyridine) complexes | Calf Thymus DNA | Minor groove binding, potential intercalation | Affinity for DNA demonstrated by spectral studies and supported by molecular docking. | nih.gov |

| Ruthenium(II)-p-cymene pyrazole (B372694) complexes | Calf Thymus DNA | Hydrogen bonding | Docking studies suggest hydrogen bonding with guanine N7. | nih.gov |

| Osmium(IV) 4,5-dihydro-1H-pyrazol-1-yl complexes | HS-DNA | Intercalation | Binding confirmed by viscosity, absorption, and fluorescence studies. | researchgate.net |

| Fluorinated pyrano[2,3-c]pyrazoles | DNA | Not specified | Cytotoxic and DNA binding studies were conducted. | bohrium.com |

Pyrazolylpyridine derivatives have been identified as modulators of various protein targets, with their interaction mechanisms elucidated through a combination of in vitro assays and computational methods.

A notable example involves a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives containing terminal sulfonamides, which have demonstrated significant anti-inflammatory effects. napier.ac.ukresearchgate.net These compounds were found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The most potent compounds exhibited high binding affinity to the COX-2 active site, displaying interaction patterns similar to the known COX-2 inhibitor, celecoxib. napier.ac.ukresearchgate.net

In the realm of cancer research, pyrazolylpyridine derivatives have been investigated as kinase inhibitors. N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were screened against JNK1 and JNK2 isoforms, which are implicated in cancer and inflammatory disorders. researchgate.net Furthermore, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as potent inhibitors of TANK-binding kinase 1 (TBK1), a protein involved in immune response and tumorigenesis. tandfonline.com

Other protein targets include the peroxisomal protein PEX14. Pyrazolo[4,3-c]pyridine derivatives were identified as the first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), which is crucial for the survival of Trypanosoma parasites. acs.org Additionally, rhodium(III) complexes of bis(pyrazolylpyridine) have shown affinity for bovine serum albumin (BSA), a major transport protein in the bloodstream, which is a crucial factor in the pharmacokinetic profile of potential drugs. nih.gov

DNA Binding and Intercalation Studies

Computational Approaches to Biological Systems

Computational modeling, particularly molecular docking, has become an indispensable tool for predicting and analyzing the interactions between small molecule ligands and their biological targets, guiding the design of more potent and selective compounds.

Molecular docking has been instrumental in understanding the binding modes of pyrazolylpyridine derivatives. For the anti-inflammatory 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives, docking simulations confirmed their high binding affinity within the active site of COX-2. napier.ac.ukresearchgate.net These studies provided a structural basis for their inhibitory activity, showing binding interactions analogous to the co-crystallized ligand celecoxib. napier.ac.uk

Docking studies have also been applied to elucidate the interactions of pyrazolylpyridine-based metal complexes with DNA. Simulations of rhodium(III) and ruthenium(II) complexes suggested specific binding modes, such as minor groove binding and direct hydrogen bonding with nucleotide bases, which are difficult to observe directly through experimental methods alone. nih.govnih.gov

In the development of kinase inhibitors, docking was used to guide the structural optimization of 1H-pyrazolo[3,4-b]pyridine derivatives targeting TBK1. tandfonline.com By analyzing the binding mode of a hit compound, researchers could rationally design new derivatives with improved potency. tandfonline.com Similarly, docking was employed to understand the binding of pyrazolyl-thiazole derivatives to microbial enzymes like M. tuberculosis enoyl reductase (InhA) and C. albicans sterol 14-α demethylase (CYP51), revealing significant binding scores that correlated with their observed biological activities. bohrium.com

| Ligand Class | Protein Target | Key Docking Findings | Reference(s) |

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives | COX-2 | High binding affinity in the active site, similar interactions to celecoxib. | napier.ac.ukresearchgate.net |

| Rh(III) bis(pyrazolylpyridine) complexes | DNA | Affinity for the minor groove. | nih.gov |

| Ru(II) pyrazole-based complexes | DNA | Strong binding, formation of H-bond with guanine N7. | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | Guided the design of potent inhibitors by predicting binding modes. | tandfonline.com |

| Pyrazolyl-thiazole derivatives | M. tb. InhA, C. ab. CYP51 | Significant docking scores correlated with antifungal and antitubercular activity. | bohrium.com |

Structure-Interaction Relationship Studies for Biological Relevance

Understanding the relationship between the chemical structure of pyrazolylpyridine derivatives and their biological interactions is fundamental for medicinal chemistry. Systematic modifications of the pyrazolylpyridine scaffold have led to the identification of key structural features that govern binding affinity and selectivity.

For pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 interaction, the substitution pattern on the pyrazole ring was found to be critical. acs.org The activity was highly dependent on the position of substituents, as demonstrated by the difference in activity between N-1 and N-2 regioisomers, a finding that helped to refine the binding hypothesis. acs.org

In the development of antitubercular 2-pyrazolylpyrimidinones, structure-activity relationship (SAR) studies explored various substitutions on the pyrazole ring. acs.org These studies indicated that while bulkier alkyl groups were tolerated, they could lead to a decrease in selectivity. Such insights are crucial for fine-tuning the balance between potency and selectivity. acs.org

Q & A

What synthetic strategies are commonly employed to prepare 4-(1H-Pyrazol-1-yl)pyridine, and what are critical experimental considerations?

Answer:

this compound is typically synthesized via cross-coupling reactions. A representative approach involves reacting halogenated pyridines (e.g., 2-bromopyridine) with 1H-pyrazole under catalytic conditions. Key steps include:

- Step 1: Activation of the pyridine substrate using transition-metal catalysts (e.g., Pd or Cu) to facilitate nucleophilic substitution.

- Step 2: Optimization of reaction conditions (solvent, temperature, ligand choice) to enhance regioselectivity and minimize byproducts like di-substituted derivatives.

- Purification: Selective precipitation using metal salts (e.g., ZnCl₂) to isolate mono-substituted products, avoiding column chromatography .

Critical Considerations:

- Monitor reaction progress via TLC or HPLC to detect di-substituted byproducts early.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

How is the structural characterization of this compound performed, and what challenges arise in resolving its crystal structure?

Answer:

- Techniques:

- Challenges:

What advanced reaction mechanisms govern the regioselectivity of pyrazole substitution on pyridine rings?

Answer:

Regioselectivity is influenced by:

- Electronic Effects: Electron-withdrawing groups on pyridine direct substitution to meta/para positions.

- Catalytic Systems: Pd(PPh₃)₄ favors mono-substitution, while CuI/1,10-phenanthroline promotes di-substitution.

- Steric Hindrance: Bulky ligands (e.g., Xantphos) reduce di-substitution by sterically blocking the second reaction site .

How can researchers address purification challenges when isolating this compound from di-substituted byproducts?

Answer:

- Metal-Assisted Separation: Add ZnCl₂ to the crude mixture. The mono-substituted product forms a stable zinc complex, precipitating first, while di-substituted derivatives remain in solution .

- Solvent Recrystallization: Use mixed solvents (e.g., DCM/hexane) to exploit differential solubility.

What are the stability and storage requirements for this compound?

Answer:

- Stability: Degrades under prolonged UV exposure or humid conditions.